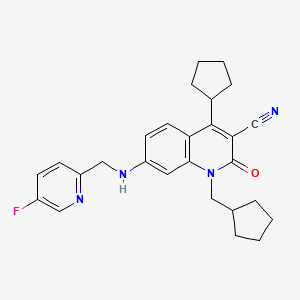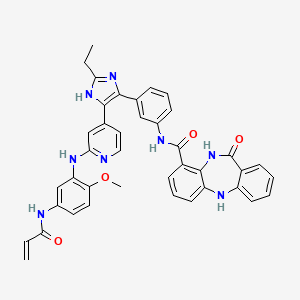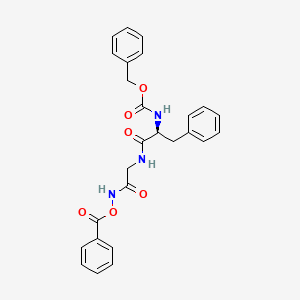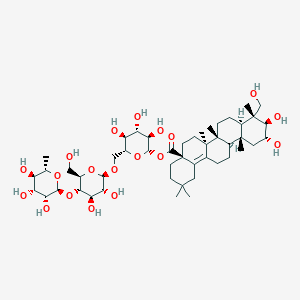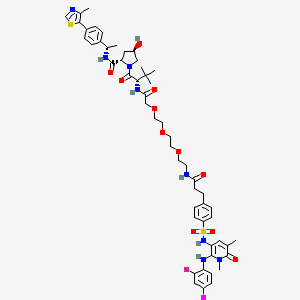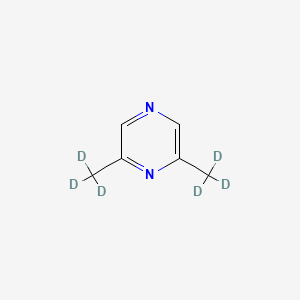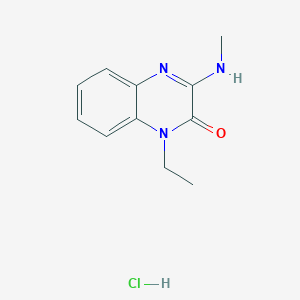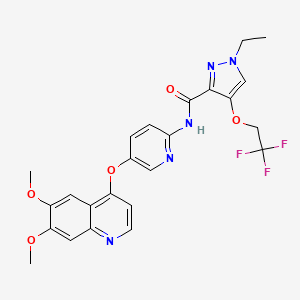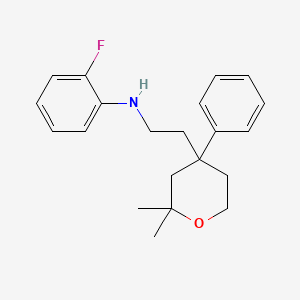
Icmt-IN-51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icmt-IN-51: is a compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Icmt-IN-51 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented.
化学反応の分析
Types of Reactions: : Icmt-IN-51 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: : The inhibition of ICMT by this compound occurs under physiological conditions, with an IC50 value of 0.55 μM .
Major Products Formed: : The primary product of the reaction between this compound and ICMT is a methylated protein and S-adenosylhomocysteine (SAH) .
科学的研究の応用
Chemistry: : Icmt-IN-51 is used as a tool compound to study the role of ICMT in the post-translational modification of proteins .
Biology: : In biological research, this compound is used to investigate the effects of ICMT inhibition on cell signaling pathways, particularly those involving Ras proteins .
Medicine: : this compound has shown potential as an anti-cancer agent due to its ability to inhibit ICMT, which is involved in the activation of oncogenic proteins .
Industry: : While its industrial applications are limited, this compound is used in the development of new therapeutic agents targeting ICMT .
作用機序
Icmt-IN-51 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This methylation is the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways .
類似化合物との比較
Similar Compounds: : Similar compounds include cysmethynil, J4-2, and J4-6. These compounds also inhibit ICMT but differ in their potency and solubility .
Uniqueness: : Icmt-IN-51 is unique due to its high potency (IC50 = 0.55 μM) and its ability to selectively inhibit ICMT without affecting other enzymes .
特性
分子式 |
C21H26FNO |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-8-4-3-5-9-17)12-14-23-19-11-7-6-10-18(19)22/h3-11,23H,12-16H2,1-2H3 |
InChIキー |
NHBCEQGGHZLLPP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC=C2F)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


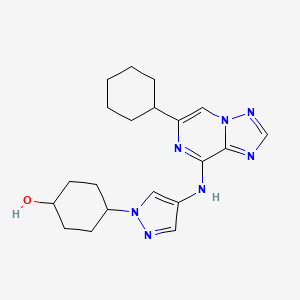
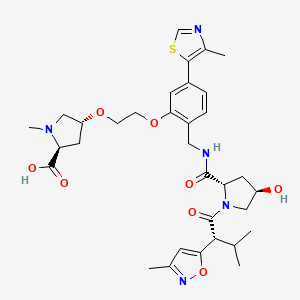
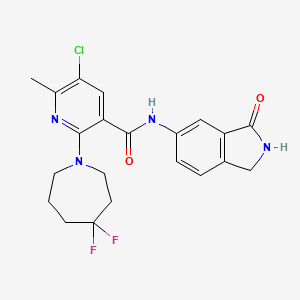
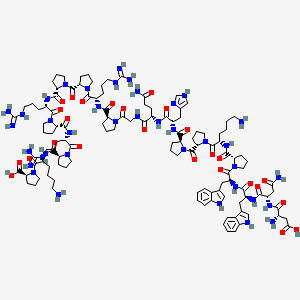
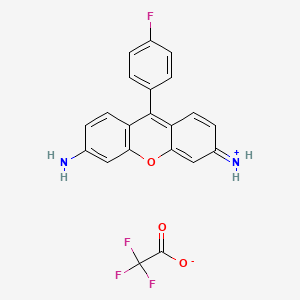
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
